4-(5-Fluoropyridin-2-yl)benzaldehyde
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Overview
Description
4-(5-Fluoropyridin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 5-fluoropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoropyridine with benzaldehyde under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of 4-(5-Fluoropyridin-2-yl)benzaldehyde may involve large-scale synthesis techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 4-(5-Fluoropyridin-2-yl)benzoic acid.
Reduction: 4-(5-Fluoropyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Fluoropyridin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)benzaldehyde: Similar structure but with a fluorine atom on the phenyl ring instead of the pyridine ring.
4-(5-Chloropyridin-2-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom on the pyridine ring.
4-(5-Methylpyridin-2-yl)benzaldehyde: Similar structure but with a methyl group instead of a fluorine atom on the pyridine ring.
Uniqueness
4-(5-Fluoropyridin-2-yl)benzaldehyde is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the fluorine atom can enhance the compound’s stability and binding interactions in various applications .
Properties
IUPAC Name |
4-(5-fluoropyridin-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUGOKHZRHBYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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